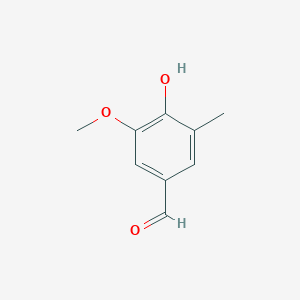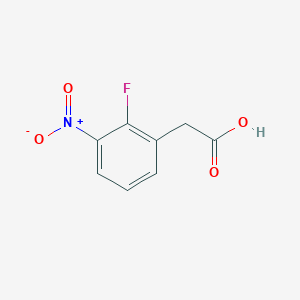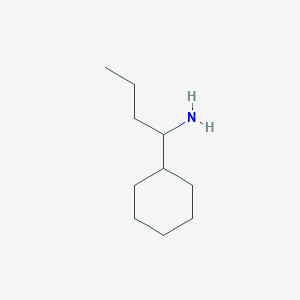
4-Hydroxy-3-methoxy-5-methylbenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-3-methoxy-5-methylbenzaldehyde is a chemical compound with the molecular formula C9H10O3 . It has an average mass of 166.174 Da and a monoisotopic mass of 166.062988 Da . It is also known by other names such as 4-Hydroxy-3-methoxy-5-methylbenzaldehyd (German), 4-Hydroxy-3-méthoxy-5-méthylbenzaldéhyde (French), and Benzaldehyde, 4-hydroxy-3-methoxy-5-methyl- (ACD/Index Name) .
Molecular Structure Analysis
The molecular structure of 4-Hydroxy-3-methoxy-5-methylbenzaldehyde consists of a benzene ring substituted with hydroxy, methoxy, and methyl groups at the 4th, 3rd, and 5th positions respectively .Wissenschaftliche Forschungsanwendungen
Antibacterial Properties
Research has synthesized 4-hydroxy-3-methylchalcone from 4-hydroxy-3-methylbenzaldehyde and 4-hydroxy-3-methoxybenzaldehyde, examining their antibacterial activity. These compounds displayed notable antibacterial effects, particularly against Escherichia coli and Staphylococcus aureus, demonstrating their potential in antimicrobial applications (Hapsari et al., 2018).
Photochemical Applications
A study explored the effects of specific substituents, including 4-methoxy, on the photochemical conversion of 2-methylbenzaldehydes to o-quinodimethanes (o-QDMs). This research enhances the understanding of photochemical behaviors of related compounds (Charlton & Koh, 1988).
Synthesis Methodologies
Significant work has been done on the synthesis of 4-hydroxy-3-methoxy-5-methylbenzaldehyde, focusing on efficient and selective methods. This includes developing processes that don't require the protection of hydroxyl or aldehyde functions, advancing synthetic chemistry methods (Sinhababu & Borchardt, 1983).
Vibrational Spectra Analysis
A combined experimental and theoretical study was conducted on the molecular structure and vibrational spectra of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde. This study contributes to the understanding of intramolecular charge transfers and structural conformations in similar compounds (Nataraj, Balachandran, & Karthick, 2011).
Drug Synthesis Applications
The compound has been used in synthesizing various drug models, such as the ABC ring model of ecteinascidins, indicating its utility in medicinal chemistry (Saito et al., 2000).
Optical Resolution
Studies have been conducted on the optical resolution of racemic 4-hydroxy-3-isobornyl-5-methylbenzaldehyde, furthering the understanding of stereochemistry and enantiomeric separations in organic chemistry (Buravlev et al., 2012).
Spectrophotometric Analysis
Research on 4-hydroxy-3-methoxybenzaldehyde Schiff bases involved spectrophotometry and high-performance liquid chromatography (HPLC) to analyze synthesized compounds. This study contributes to green chemistry and analytical methods (Chigurupati et al., 2017).
Solid Phase Organic Synthesis
4-Hydroxy-3-methoxybenzaldehyde has been investigated as a linker for solid-phase organic synthesis, illustrating its role in synthesizing secondary amide-based compounds (Swayze, 1997).
Atmospheric Chemistry
In atmospheric chemistry, the heterogeneous reaction of coniferyl alcohol, which includes a 4-hydroxy-3-methoxybenzaldehyde component, with NO3 radicals was studied, providing insights into wood smoke emissions and atmospheric chemical reactions (Liu, Wen, & Wu, 2017).
Perfumery and Flavoring Industry
The compound, also known as vanillin, is a significant chemical intermediate in the perfumery and food flavoring industries, with extensive studies conducted on its synthesis methods, indicating its widespread industrial application (Ju & Xin, 2003).
Safety And Hazards
This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and it should be used only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .
Eigenschaften
IUPAC Name |
4-hydroxy-3-methoxy-5-methylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6-3-7(5-10)4-8(12-2)9(6)11/h3-5,11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJSDNCLGHCTIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)OC)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-3-methoxy-5-methylbenzaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(diethylamino)benzamide](/img/structure/B2701694.png)
![3-(Benzo[d]thiazol-2-ylamino)propanoic acid hydrochloride](/img/structure/B2701695.png)
![2-((6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2701696.png)
![1-[3-(2-Hydroxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one](/img/structure/B2701697.png)
![2-cyano-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2701700.png)
![2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2701701.png)
![1-(1-Acetyl-1,4-diazaspiro[5.5]undecan-4-yl)prop-2-en-1-one](/img/structure/B2701702.png)



![Methyl 2-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}benzoate](/img/structure/B2701713.png)
![3-(4-bromobenzyl)-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2701715.png)
![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(3,4-dimethylphenyl)ethanediamide](/img/structure/B2701716.png)